molecular formula C17H16N2O2S B5423298 2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one CAS No. 90852-47-4

2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one

Cat. No.: B5423298
CAS No.: 90852-47-4
M. Wt: 312.4 g/mol
InChI Key: SJZAPCLSPJEYPR-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one is a synthetic quinazolinone derivative designed for research applications in medicinal chemistry. The quinazolinone core is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in several approved therapeutics . This compound features a strategic modification with a (4-methoxybenzyl)thio group at the 2-position. Research on structurally similar sulfur-substituted quinazolinones has demonstrated their potential as key intermediates and investigational compounds in oncology research, particularly as inhibitors of protein kinases like VEGFR-2, a primary regulator of angiogenesis . Furthermore, such analogs are explored for their antimicrobial properties, with some compounds showing promising activity against Mycobacterium tuberculosis . The incorporation of the 4-methoxybenzyl group is a common pharmacophore that can influence the compound's physicochemical properties and biological interactions. Researchers utilize this compound and its analogs to explore structure-activity relationships (SAR), develop new synthetic methodologies, and investigate mechanisms of action against various disease-associated biological targets . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-19-16(20)14-5-3-4-6-15(14)18-17(19)22-11-12-7-9-13(21-2)10-8-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZAPCLSPJEYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342120
Record name 4(3H)-Quinazolinone, 2-[[(4-methoxyphenyl)methyl]thio]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90852-47-4
Record name 4(3H)-Quinazolinone, 2-[[(4-methoxyphenyl)methyl]thio]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one typically involves the reaction of 3-methylquinazolin-4(3H)-one with 4-methoxybenzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a suitable temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioether group, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of desulfurized products.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

Biological Activities

Research indicates that quinazolinone derivatives, including 2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one, exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. The unique methoxy substitution may influence its interactions with biological targets, potentially leading to improved efficacy as an anticancer agent .

Antimicrobial Properties

Quinazolinones are also recognized for their antimicrobial properties. Research has demonstrated that derivatives can exhibit significant activity against both bacterial and fungal strains. For example, compounds with similar structures have been evaluated for their effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Inhibitory Effects on Enzymes

Interaction studies involving this compound focus on its binding affinity and inhibitory effects on specific enzymes. This includes potential inhibition of tyrosine kinases, which are critical in cancer progression and other diseases .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with other quinazolinone derivatives:

Compound NameStructureNotable Activity
2-(Phenylthio)-3-methylquinazolin-4(3H)-oneStructureAnticancer activity against various cell lines
2-(Benzylthio)-6-methylquinazolin-4(3H)-oneStructureInhibitory effects on tyrosine kinases
2-(Furfurylthio)-3-methylquinazolin-4(3H)-oneStructureAntimicrobial properties

Case Studies

  • Anticancer Research : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Efficacy : In another study, compounds derived from the quinazolinone scaffold were tested against various microbial strains, showing promising results that indicate their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Aliphatic vs. Benzylthio Substituents
  • Aliphatic-thio derivatives (e.g., 2-(methylthio)-3-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-one):

    • Exhibit superior inhibitory activity against carbonic anhydrase (CA) isoforms. For hCA IX, aliphatic-thio compounds (e.g., KI = 7.1–12.6 nM) are significantly more potent than benzylthio derivatives (KI = 19.3–93.6 nM) .
    • The flexibility and smaller size of aliphatic chains may enhance binding to enzyme active sites.
  • Benzylthio derivatives (e.g., 2-(benzylthio)quinazolin-4(3H)-one):

    • Generally less potent against CAs (KI = 229.4–740.2 nM for hCA I) .
    • Substituents on the benzyl ring modulate activity:
  • Electron-withdrawing groups (4-Cl, 4-F, 4-NO2) improve CA I inhibition (e.g., KI = 50.7 nM for 4-Cl substitution) .
  • Electron-donating groups (4-OCH3, as in the target compound): Limited direct data, but methoxy groups may enhance solubility or alter pharmacokinetics without significantly boosting CA inhibition .
3-Methyl Substitution
  • The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., allyl or benzyl groups). For example:
    • 3-Allyl derivatives (e.g., 3-allyl-2-(4-chlorobenzylthio)benzo[g]quinazolin-4(3H)-one) show cytotoxic activity (melting point 219–221°C) but may have reduced metabolic stability due to the reactive allyl group .
    • 3-Methyl substitution balances stability and activity, as seen in anticancer derivatives like 2-((2-(furan-2-yl)-2-oxoethyl)thio)-3-methylquinazolin-4(3H)-one (94.1% growth inhibition in MDA-MB-468 cells) .
Anticancer Activity
  • Target compound: No direct data, but structurally similar 3-methyl derivatives with thioether linkages (e.g., compound 18 in ) demonstrate potent anticancer effects.
  • Comparisons :
    • 2-((2-(Furan-2-yl)-2-oxoethyl)thio)-3-methylquinazolin-4(3H)-one: 94.1% inhibition in breast cancer cells .
    • 3-Allyl-2-(4-chlorobenzylthio)benzo[g]quinazolin-4(3H)-one: Moderate cytotoxicity (78% yield, amorphous powder) .
Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition :
    • Aliphatic-thio derivatives are preferred for CA IX inhibition (KI < 15 nM) .
    • Benzylthio derivatives with 4-methoxy groups (like the target compound) may exhibit weaker CA inhibition but could target other isoforms or off-pathway enzymes.
Antioxidant Properties
  • Quinazolinones with electron-rich substituents (e.g., methoxy, hydroxyl) often show antioxidant activity. For example: N-(pyrazin-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide (compound 10) demonstrates radical-scavenging activity . The 4-methoxy group in the target compound may similarly contribute to antioxidant effects, though this requires experimental validation.

Biological Activity

2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one is a derivative of the quinazolinone family, known for its diverse pharmacological properties. This compound, with the molecular formula C15H16N2O2S and a molecular weight of approximately 288.36 g/mol, has garnered attention in medicinal chemistry due to its potential therapeutic effects. This article explores its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazolinone Core : The initial step often includes the reaction of anthranilic acid derivatives with isothiocyanates.
  • Thioether Formation : The thioether linkage is introduced by reacting a suitable thiol with the quinazolinone precursor.
  • Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times significantly, making it a preferred approach in modern synthetic chemistry.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit various cancer cell lines, including breast adenocarcinoma (MCF-7) and others. The mechanism often involves inhibition of multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2.

CompoundActivityIC50 (µM)
2iCDK2 Inhibitor0.173 ± 0.012
3iHER2 Inhibitor0.079 ± 0.015
ControlLapatinib (HER2)0.078 ± 0.015

The binding affinity of these compounds to their respective targets has been confirmed through molecular docking studies, indicating non-competitive inhibition mechanisms against certain kinases .

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antimicrobial properties. In particular, compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The structural features of these compounds facilitate their interaction with penicillin-binding proteins (PBPs), enhancing their antibacterial efficacy.

Antioxidant Activity

The antioxidant potential of quinazolinone derivatives has been assessed using various assays such as ABTS and CUPRAC. These studies suggest that the presence of hydroxyl groups significantly enhances antioxidant activity.

Structure-Activity Relationships (SAR)

The unique structural features of this compound contribute to its biological activities:

  • Thioether Linkage : This feature may enhance solubility and biological interactions.
  • Methoxy Substitution : The methoxy group on the benzyl moiety is believed to influence binding affinity and selectivity towards biological targets.

Case Studies

Several studies have documented the efficacy of quinazolinone derivatives in clinical settings:

  • Combination Therapy Against MRSA : A study highlighted the synergistic effects of quinazolinones with β-lactam antibiotics in MRSA infections, demonstrating improved bactericidal activity in vitro and in vivo .
  • Cytotoxicity in Cancer Models : Another investigation showed that specific quinazolinone derivatives exhibited potent cytotoxicity against various cancer cell lines, comparable to established chemotherapeutics like imatinib .

Q & A

Q. What statistical approaches validate reproducibility in biological activity assays for this compound?

  • Methodological Answer :
  • Power Analysis : Ensure sample sizes (n ≥ 3) meet 80% statistical power .
  • Blinded Testing : Implement double-blinding in cell-based assays to reduce bias .

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